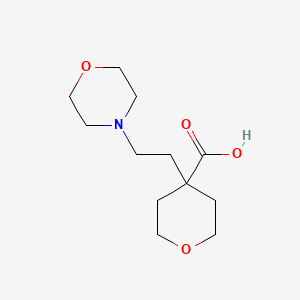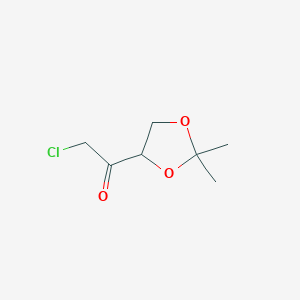
2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone: is an organic compound with the molecular formula C7H11ClO3 It is a chlorinated ethanone derivative featuring a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the chlorination of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield various substituted ethanone derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the carbonyl group are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The dioxolane ring provides stability and influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
2,2-Dimethyl-1,3-dioxolane-4-methylamine: Features an amine group, resulting in different chemical properties and uses.
Uniqueness: 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is unique due to the presence of both a chlorine atom and a dioxolane ring, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C7H11ClO3 |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
2-chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone |
InChI |
InChI=1S/C7H11ClO3/c1-7(2)10-4-6(11-7)5(9)3-8/h6H,3-4H2,1-2H3 |
InChI Key |
HONHOFHLFOJBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


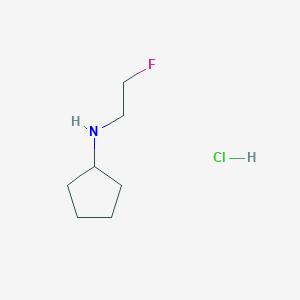

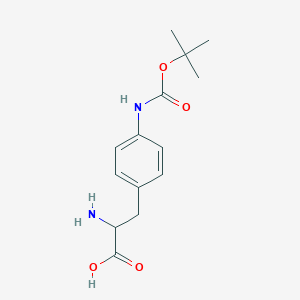
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
![[4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)
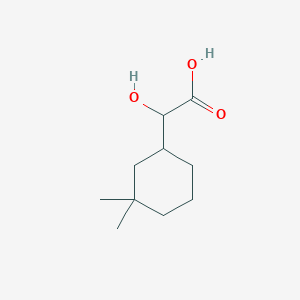

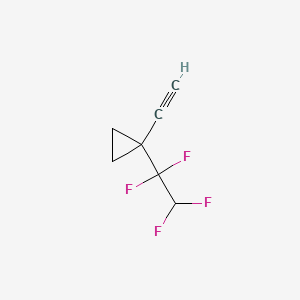
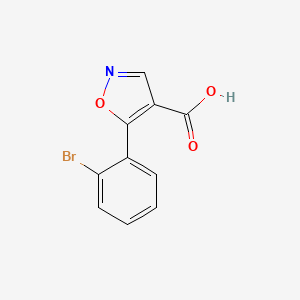
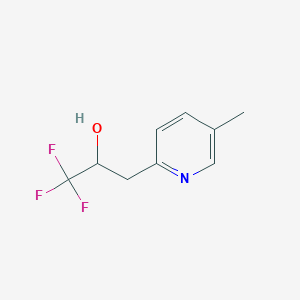
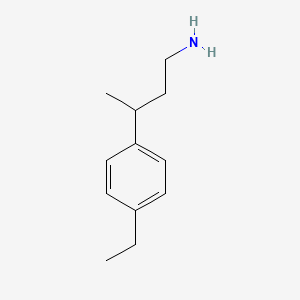
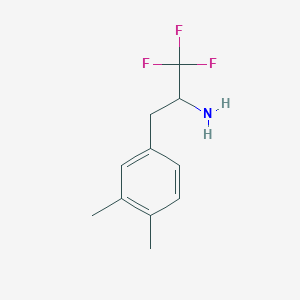
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
